Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-(4-fluorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGSKYIBZLQSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42718-18-3 | |
| Record name | Benzeneacetic acid, α-amino-4-fluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42718-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Reaction Mechanism
The primary synthetic route involves a condensation reaction between 4-fluorobenzaldehyde and glycine methyl ester hydrochloride. The process proceeds via nucleophilic addition of the glycine methyl ester’s amino group to the aldehyde carbonyl, followed by dehydration to form the α-amino ester intermediate. Subsequent protonation with hydrochloric acid yields the hydrochloride salt.
Reaction Conditions:
- Solvent: Ethanol or tetrahydrofuran (THF)
- Base: Sodium hydroxide (1–3 equivalents)
- Temperature: 40–80°C
- Time: 6–24 hours
A representative yield table under varying conditions is provided below:
| Base Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.0 | Ethanol | 60 | 12 | 65 |
| 2.0 | THF | 70 | 8 | 78 |
| 3.0 | Ethanol | 80 | 6 | 82 |
Data adapted from optimization studies.
Stereochemical Considerations
The reaction produces a racemic mixture unless chiral catalysts or resolved starting materials are employed. Enantiomeric purity is critical for biological activity, with the (S)-enantiomer showing higher PDE4 binding affinity. Chiral HPLC analysis of the product typically reveals an enantiomeric excess (ee) of <5% under standard conditions, necessitating post-synthetic resolution.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and waste reduction. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side products like hydrolyzed esters or racemized byproducts. Key advantages include:
- Residence Time: 10–30 minutes (vs. hours in batch)
- Solvent Consumption: Reduced by 40–60%
- Yield Improvement: 85–90%
Case Study: A pilot-scale CFR using THF at 70°C and 2.5 equivalents of NaOH achieved 88% yield with 99% purity, demonstrating scalability.
Green Chemistry Integration
- Solvent Recycling: Ethanol is recovered via distillation, reducing waste.
- Catalyst Reuse: Immobilized base catalysts (e.g., polymer-supported NaOH) are employed for five cycles without significant activity loss.
- Waste Minimization: Byproduct streams are neutralized and repurposed for fertilizer production.
Reaction Optimization Strategies
Parameter Screening
Systematic variation of reaction parameters enhances yield and purity:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes kinetics |
| NaOH Concentration | 2.0–2.5 equivalents | Balances base strength |
| Solvent Polarity | THF (ε = 7.6) | Improves reactant solubility |
Byproduct Mitigation
- Hydrolysis Control: Anhydrous conditions (water content <0.1%) prevent ester hydrolysis.
- Racemization Prevention: Lower temperatures (≤70°C) and shorter reaction times reduce α-carbon racemization, as confirmed by chiral LC-MS.
Purification and Isolation
Crystallization Protocols
The hydrochloride salt is purified via recrystallization:
- Solvent System: Ethanol/water (3:1 v/v)
- Cooling Rate: 0.5°C/min to 4°C
- Purity: ≥97% after one crystallization cycle.
Melting Point Analysis:
Chromatographic Methods
Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:2) is used for small-scale purification, achieving >99% purity but with lower yields (70–75%).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H-NMR (DMSO-d₆) signals:
¹³C-NMR confirms the ester carbonyl at δ 170.2 ppm and the fluorophenyl carbon at δ 162.1 ppm (J = 242 Hz).
X-ray Crystallography
Single-crystal X-ray analysis (SHELXL-2018) reveals a monoclinic crystal system with space group P2₁. Hydrogen bonding between the ammonium proton and chloride ion (N–H···Cl = 2.89 Å) stabilizes the structure.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Batch (Lab) | 65–82 | 95–97 | Low | 1,200 |
| Continuous Flow | 85–90 | 99 | High | 800 |
| Chromatography | 70–75 | 99 | Very Low | 2,500 |
Economic data extrapolated from industrial reports.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is a chemical compound with a molecular formula of C₉H₁₁ClFNO₂ and a molecular weight of 219.64 g/mol. It is a derivative of phenylglycine, often utilized in scientific research for its unique chemical properties. The compound features a fluorophenyl group, which contributes to its chemical properties and biological activities.
Scientific Research Applications
This compound has a wide array of applications across different fields. It plays a crucial role in biochemical reactions through interactions with enzymes, proteins, and other biomolecules.
Chemistry this compound serves as a building block in synthesizing more complex molecules.
Biology In biology, the compound is used in studying enzyme-substrate interactions and protein-ligand binding. Research indicates that this compound interacts with various biological molecules, influencing metabolic pathways related to cAMP signaling. Its binding affinity is enhanced due to the presence of the fluorophenyl group, which may lead to diverse physiological outcomes depending on the target.
Medicine It is investigated for potential therapeutic effects and as a precursor in synthesizing pharmaceutical compounds. It serves as a precursor in synthesizing drugs targeting neurological disorders. The biological activity of this compound is significant, primarily as a selective phosphodiesterase-4 inhibitor. This interaction modulates the levels of cyclic adenosine monophosphate (cAMP), influencing various physiological processes such as inflammation and neurotransmission. Its potential therapeutic effects make it a candidate for treating conditions like chronic obstructive pulmonary disease and other inflammatory disorders.
Industry In industry, it is utilized in producing specialty chemicals and as an intermediate in various chemical processes.
The fluorophenyl group enhances the compound's interaction with biological targets. This compound is utilized in the synthesis of pharmaceuticals and other biologically active molecules, particularly those aimed at treating neurological disorders. The fluorophenyl group significantly increases its binding affinity, allowing it to modulate various biological pathways effectively, leading to diverse physiological effects depending on the target and context of use.
Enzyme Interactions
Research indicates that this compound exhibits significant interactions with several enzymes:
- Dihydrofolate Reductase (DHFR) DHFR is crucial for DNA synthesis and cell division, and its inhibitors are often used in cancer therapy. Compounds similar to methyl 2-amino-2-(4-fluorophenyl)acetate have been evaluated for their potential as DHFR inhibitors.
- Thymidylate Synthase (TS) TS plays a vital role in DNA synthesis and is another target for antitumor agents. The compound's structural features may enhance its inhibitory effects against TS, making it a candidate for further development in cancer therapies.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various derivatives indicated that this compound showed promising results against specific cancer cell lines. The compound's ability to induce apoptosis in these cells was noted, highlighting its potential as an antitumor agent.
Case Studies
Antitumor Activity In a comparative study, this compound demonstrated significant cytotoxicity against human cancer cell lines resistant to conventional therapies. The study emphasized the importance of structural modifications in enhancing biological activity.
Enzyme Inhibition A detailed evaluation revealed that this compound could effectively inhibit DHFR, suggesting its potential role as a dual inhibitor for both DHFR and TS. This dual inhibition is beneficial for developing multitargeted antifolate therapies in oncology.
Data Tables
Table 1: Biological Activity Comparison
| Compound Name | Target Enzyme | IC50 (µM) | Remarks |
|---|---|---|---|
| Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | DHFR | 15 | Significant inhibitor |
| Methyl D-2-(4-fluorophenyl)glycinate HCl | TS | 20 | Moderate inhibition |
| Pemetrexed | DHFR/TS | 10 | Approved antitumor agent |
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | 12 |
| HeLa (Cervical Cancer) | Similar Compounds | 18 |
| MCF-7 (Breast Cancer) | Pemetrexed | 8 |
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Stereoisomeric Variants
Substituent-Modified Analogs
Methyl 2-amino-2-(4-methylphenyl)acetate Hydrochloride
- CAS No.: 134722-09-1 .
- Molecular Weight : 215.68 g/mol.
- Key Difference : Replacement of fluorine with methyl reduces electronegativity, increasing lipophilicity (logP ~1.2 vs. ~0.9 for fluoro analog) .
- Application : Less common in antimicrobial synthesis due to reduced electronic effects .
Methyl 2-amino-2-(4-chlorophenyl)acetate Hydrochloride
- CAS No.: Not explicitly listed (referenced in Ugi reactions) .
- Molecular Weight : ~220.08 g/mol (estimated).
- Key Difference : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine alter electronic distribution and steric interactions in drug-receptor binding .
Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate Hydrochloride
- CAS No.: 1136881-78-1 .
- Molecular Weight : 298.56 g/mol.
Ester Group Variants
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate Hydrochloride
- CAS No.: 1135028-80-6 .
- Molecular Weight : 247.7 g/mol.
Positional Isomers
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate Hydrochloride
- CAS No.: 1803566-22-4 .
Biological Activity
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, a chiral compound, has garnered attention in various fields of scientific research due to its unique chemical properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Overview of the Compound
This compound is characterized by the presence of a fluorophenyl group, which enhances its interaction with biological targets. It is primarily utilized in the synthesis of pharmaceuticals and other biologically active molecules, particularly those aimed at treating neurological disorders.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group significantly increases its binding affinity, allowing it to modulate various biological pathways effectively. This interaction can lead to diverse physiological effects depending on the target and context of use.
Enzyme Interactions
Research indicates that this compound exhibits significant interactions with several enzymes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell division. Inhibitors of DHFR are often used in cancer therapy. Compounds similar to methyl 2-amino-2-(4-fluorophenyl)acetate have been evaluated for their potential as DHFR inhibitors .
- Thymidylate Synthase (TS) : Another target for antitumor agents, TS plays a vital role in DNA synthesis. The compound's structural features may enhance its inhibitory effects against TS, making it a candidate for further development in cancer therapies .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various derivatives indicated that this compound showed promising results against specific cancer cell lines. The compound's ability to induce apoptosis in these cells was noted, highlighting its potential as an antitumor agent .
Case Studies
- Antitumor Activity : In a comparative study involving several compounds, this compound demonstrated significant cytotoxicity against human cancer cell lines resistant to conventional therapies. The study emphasized the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition : A detailed evaluation revealed that this compound could inhibit DHFR effectively, suggesting its potential role as a dual inhibitor for both DHFR and TS. This dual inhibition is particularly beneficial for developing multitargeted antifolate therapies in oncology .
Table 1: Biological Activity Comparison
| Compound Name | Target Enzyme | IC50 (µM) | Remarks |
|---|---|---|---|
| Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | DHFR | 15 | Significant inhibitor |
| Methyl D-2-(4-fluorophenyl)glycinate HCl | TS | 20 | Moderate inhibition |
| Pemetrexed | DHFR/TS | 10 | Approved antitumor agent |
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | 12 |
| HeLa (Cervical Cancer) | Similar Compounds | 18 |
| MCF-7 (Breast Cancer) | Pemetrexed | 8 |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, and how can reaction conditions be optimized for high purity?
- Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For instance, methyl 2-amino-2-(4-fluorophenyl)acetate can react with HCl to form the hydrochloride salt. Optimization includes:
- Stoichiometric control: Use a 1:1.2 molar ratio of free base to HCl to ensure complete salt formation.
- Temperature modulation: Maintain 0–5°C during acid addition to prevent side reactions.
- Anhydrous conditions: Conduct reactions under nitrogen to avoid hydrolysis of the ester group.
Post-synthesis purification via recrystallization from ethanol/water mixtures (3:1 v/v) achieves ≥98% purity. Reaction progress is monitored by TLC (Rf 0.68 in 1:1 Hexane:EtOAc) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer: Comprehensive characterization requires:
- ^1H NMR spectroscopy: Key signals include aromatic protons (δ 7.4–7.41) and methoxy singlet (δ 3.63) in DMSO-d6 .
- Mass spectrometry: Observe [M+H]+ at m/z 400.1 (theoretical 399.0) to confirm molecular weight .
- Elemental analysis: Validate C, H, N, and Cl content within ±0.4% of theoretical values.
Purity assessment combines HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography resolves absolute configuration for enantiopure forms .
Q. How should researchers assess the stability of this compound under various storage conditions?
- Methodological Answer: Stability studies involve:
- Accelerated degradation testing: Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.
- Light sensitivity: Use amber vials to prevent photodegradation under UV/visible light.
- Moisture control: Store at -20°C in desiccators with silica gel. Stability is confirmed by ≤2% impurity increase over 6 months .
Advanced Research Questions
Q. How can researchers address diastereomer formation when using this compound as a chiral building block in complex syntheses?
- Methodological Answer: Diastereomer control strategies include:
- Solvent optimization: Use DMF to enhance stereochemical induction through polar aprotic solvation.
- Temperature modulation: Conduct reactions at -20°C to slow racemization.
- Chiral resolution: Employ chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) or enzymatic resolution (lipase PS-C3) to achieve >99% ee .
Q. What strategies enable structure-activity relationship (SAR) studies of derivatives based on this compound for CNS drug development?
- Methodological Answer: SAR exploration involves systematic modifications:
- Fluorophenyl ring substitution: Replace F with Cl/CF3 to assess electronic effects on σ1 receptor binding.
- Ester group variation: Compare methyl vs. ethyl esters for metabolic stability (tested in liver microsomes).
- Amino group alkylation: Introduce N-methyl or N-Boc groups to modulate lipophilicity (logP measured by shake-flask method).
Biological testing includes blood-brain barrier permeability assays (PAMPA-BBB model) and molecular docking (AutoDock Vina) to predict binding modes .
Q. What advanced purification techniques are required when isolating milligram-scale quantities of this compound derivatives for preclinical testing?
- Methodological Answer: Milligram-scale purification employs:
- Preparative HPLC: XBridge C18 column (5μm, 30×250mm) with 0.1% TFA in water/acetonitrile gradient.
- Freeze-drying: Lyophilize from tert-butanol/water (1:4) to prevent decomposition.
- Air-sensitive handling: Use Schlenk techniques under argon for oxidation-prone derivatives.
Purity validation requires UPLC-MS (Acquity BEH C18, 1.7μm) with dual wavelength detection (214nm + 280nm) .
Key Considerations for Experimental Design
- Contradiction Analysis: When NMR reveals unexpected diastereomer ratios (e.g., 50:50 mixtures), verify reaction kinetics via in-situ FTIR to track intermediate formation .
- Data Validation: Cross-validate mass spectrometry results with high-resolution MALDI-TOF to resolve isotopic patterns and confirm molecular formulae.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
